N-(2-chlorophenyl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives. Adamantane is a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The addition of a 2-chlorophenyl group and a carboxamide functional group to the adamantane core enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-chlorophenyl)adamantane-1-carboxamide can be synthesized through a one-step procedure by reacting adamantane-1-carboxylic acid with 2-chloroaniline in the presence of phosphorus trichloride, 4-dimethylaminopyridine (DMAP), and triethylamine. The reaction is typically carried out in acetonitrile under reflux conditions for about 8 hours. The yields of the target amides can range from 54% to 87% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)adamantane-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the adamantane core and the carboxamide group.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
Substitution: Products include various substituted phenyl adamantane carboxamides.
Oxidation: Products include oxidized derivatives of the adamantane core.
Reduction: Reduced forms of the carboxamide group, such as amines.
Hydrolysis: Corresponding carboxylic acids and amines.
Scientific Research Applications
N-(2-chlorophenyl)adamantane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of viral infections and neurological disorders.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. For instance, in antiviral research, it has been shown to inhibit the entry of viruses into host cells by targeting viral glycoproteins. The compound’s rigid structure allows it to fit into specific binding sites, blocking the interaction between the virus and the host cell .
Comparison with Similar Compounds
Similar Compounds
N-phenyladamantane-1-carboxamide: Lacks the chlorine atom on the phenyl ring, resulting in different reactivity and biological activity.
N-(2-bromophenyl)adamantane-1-carboxamide: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.
N-(2-fluorophenyl)adamantane-1-carboxamide:
Uniqueness
N-(2-chlorophenyl)adamantane-1-carboxamide is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions and potentially increases its biological activity. The combination of the adamantane core with the 2-chlorophenyl group and carboxamide functionality makes it a versatile compound for various applications .
Properties
Molecular Formula |
C17H20ClNO |
---|---|
Molecular Weight |
289.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C17H20ClNO/c18-14-3-1-2-4-15(14)19-16(20)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20) |
InChI Key |
SNAKAMFWKNQXQY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.